7-Chloro-4-methylcinnoline
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Overview
Description
7-Chloro-4-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the cinnoline ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-methylcinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of 7-amino-4-methylcinnoline or 7-thio-4-methylcinnoline.
Oxidation: Formation of 7-chloro-4-formylcinnoline or 7-chloro-4-carboxycinnoline.
Reduction: Formation of 7-chloro-4-methyl-1,2-dihydrocinnoline.
Scientific Research Applications
7-Chloro-4-methylcinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methylcinnoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may induce apoptosis by interacting with cellular DNA and inhibiting topoisomerase enzymes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-methylquinoline: Shares structural similarities but differs in its reactivity and applications.
7-Chloro-4-quinolone: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-4-methylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
89770-40-1 |
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Molecular Formula |
C9H7ClN2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
7-chloro-4-methylcinnoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-11-12-9-4-7(10)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
AMFCDXVQXBJTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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